

5-Bromodecane CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromodecane

Cat. No.: B14545004

[Get Quote](#)

5-Bromodecane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key chemical properties of **5-Bromodecane**. Due to the limited availability of detailed experimental protocols and biological pathway information specific to this compound in publicly accessible literature, this document focuses on its fundamental physicochemical data and provides a generalized framework for its handling and potential synthesis.

Core Physicochemical Data

Quantitative information for **5-Bromodecane** is summarized in the table below.

Property	Value	Source
CAS Number	62065-03-6	[1]
Molecular Formula	C10H21Br	[2]
Molecular Weight	221.18 g/mol	[1] [2]
SMILES	CCCCCC(Br)CCCC	[2]

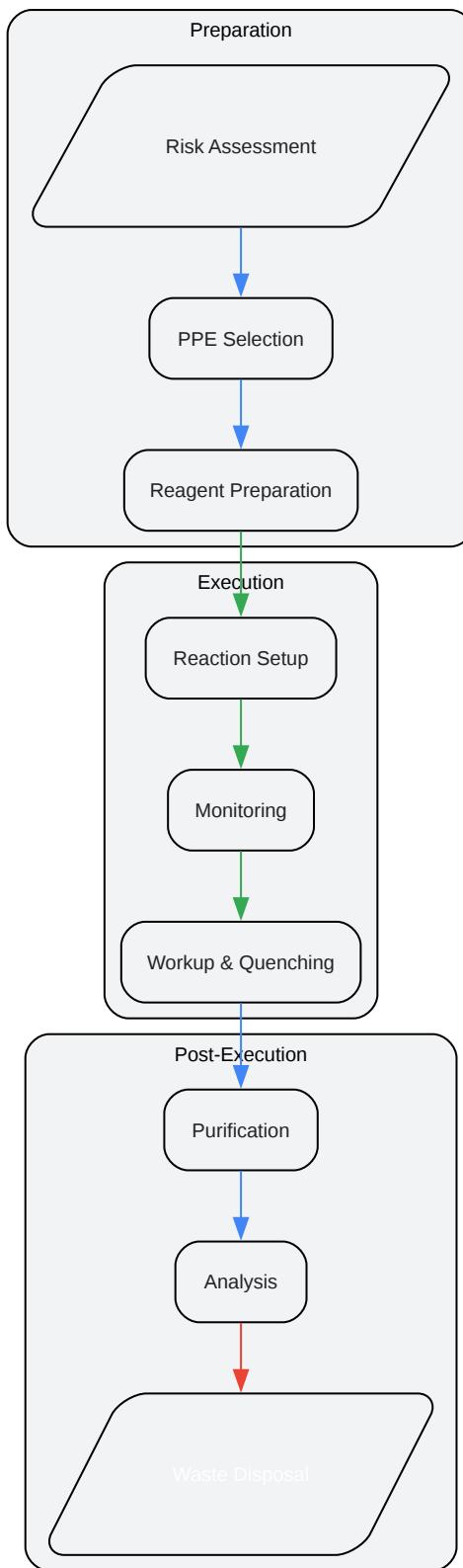
Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically utilizing **5-Bromodecane** are not readily available in the surveyed scientific literature. However, a common method for the synthesis of secondary bromoalkanes involves the bromination of the corresponding secondary alcohol. The following is a representative protocol for the synthesis of a secondary iodoalkane from its alcohol precursor, which can be adapted for the synthesis of **5-Bromodecane** from 5-decanol, likely by substituting the iodine source with a suitable brominating agent (e.g., phosphorus tribromide or N-bromosuccinimide with triphenylphosphine).

Representative Synthesis of a Secondary Haloalkane (Adapted for **5-Bromodecane**)

This protocol is a generalized procedure and should be adapted and optimized for the specific requirements of the synthesis of **5-Bromodecane**.

Materials:


- 5-Decanol
- Triphenylphosphine (PPh₃)
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottom flask, dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution in an ice bath and add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature.
- Stir the mixture at 0°C for 15-20 minutes.
- Add a solution of 5-decanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure **5-Bromodecane**.

Logical Workflow for Laboratory Use

The following diagram illustrates a general workflow for the safe handling and use of a chemical reagent such as **5-Bromodecane** in a research laboratory setting.

[Click to download full resolution via product page](#)

Safe Handling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromodecane | C10H21Br | CID 14747433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromodecane | Molport-019-998-311 | Novel [molport.com]
- To cite this document: BenchChem. [5-Bromodecane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14545004#5-bromodecane-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com